- Transition metal-free electrocatalytic halodeborylation of arylboronic acids with metal halides MX (X = I, Br) to synthesize aryl halidesOrganic Chemistry Frontiers, 2020, 7(3), 590-595,
Cas no 89827-45-2 (4-Bromodibenzofuran)
4-Bromodibenzofuran structure
4-Bromodibenzofuran Properties
Names and Identifiers
-
- 4-Bromodibenzo[b,d]furan
- 4-Bromodibenzofuran
- 4-bromo-Dibenzofuran
- Dibenzofuran, 4-bromo-
- DYTYBRPMNQQFFL-UHFFFAOYSA-N
- TRA0034196
- LS40922
- FCH1328303
- OR315128
- AX8236453
- ST24043486
- B4345
- Y5817
- 4-Bromodibenzo[b,d]furan;Dibenzofuran, 4-bromo-
- 4-Bromodibenzo[b,d]furan;Dibenzofuran, 4-romo-
- 4-Bromodibenzofuran (ACI)
- EN300-83372
- DTXSID80332492
- 4-Bromodibenzofuran, 97%
- 89827-45-2
- SCHEMBL636238
- MFCD00185685
- SY055368
- AKOS016005654
- DB-367603
- 6-BROMO-8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE
- AC-30335
- DS-18319
- CS-W012685
- 6-bromo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene
- +Expand
-
- MFCD00185685
- DYTYBRPMNQQFFL-UHFFFAOYSA-N
- 1S/C12H7BrO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H
- BrC1C2OC3C(C=2C=CC=1)=CC=CC=3
Computed Properties
- 245.96800
- 0
- 1
- 0
- 245.968
- 14
- 218
- 0
- 0
- 0
- 0
- 0
- 1
- 4.8
- 13.1
Experimental Properties
- 4.34850
- 13.14000
- 69.0 to 73.0 deg-C
- 1.577
4-Bromodibenzofuran Security Information
- GHS07
- 3
- 26
- Xn
- NONH for all modes of transport
- H302-H319-H413
- P305+P351+P338
- 22-36-53
- Warning
4-Bromodibenzofuran Customs Data
- 2932999099
-
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Bromodibenzofuran Price
4-Bromodibenzofuran Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium bromide , 1-Butanaminium, N,N,N-tributyl-, acetate, compd. with acetic acid (1:1:1) Solvents: Methanol ; 4 h, 40 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Copper bromide (CuBr2) Catalysts: Tetrabutylammonium bromide Solvents: Water ; 5 - 12 h, 100 °C
Reference
- Direct bromodeboronation of arylboronic acids with CuBr2 in waterTetrahedron Letters, 2021, 64,,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, -40 °C; -40 °C → rt; 2 h, rt; rt → -78 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; 30 min, -78 °C → rt; 2 h, rt
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; 30 min, -78 °C → rt; 2 h, rt
Reference
- Green-Blue Emitters: NHC-Based Cyclometalated [Pt(C%C*)(acac)] ComplexesAngewandte Chemie, 2010, 49(52), 10214-10216,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid , Sodium nitrite Solvents: Water ; 3 h, 70 °C
Reference
- Transition-Metal-Free Direct Arylation: Synthesis of Halogenated 2-Amino-2'-hydroxy-1,1'-biaryls and Mechanism by DFT CalculationsJournal of the American Chemical Society, 2013, 135(19), 7086-7089,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Acetic anhydride , Potassium iodide Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene](2,4-pentanedionato-κO2,κO4)rhodium ; 20 h, 160 °C
Reference
- Rhodium-Catalyzed Decarbonylative C-H Arylation of 2-Aryloxybenzoic Acids Leading to Dibenzofuran DerivativesOrganic Letters, 2013, 15(11), 2754-2757,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 0.5 h, -40 °C; 2 h, 25 °C
1.2 Reagents: Bromine Solvents: Chloroform ; 0.5 h, -78 °C; 2 h, 25 °C
1.2 Reagents: Bromine Solvents: Chloroform ; 0.5 h, -78 °C; 2 h, 25 °C
Reference
- Regioselective arene homologation through rhenium-catalyzed deoxygenative aromatization of 7-oxabicyclo[2.2.1]hepta-2,5-dienesChemical Communications (Cambridge, 2019, 55(16), 2332-2335,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 min, -40 °C; -40 °C → rt; 2 h, rt; rt → -78 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; 30 min, -78 °C; 1.5 h, -78 °C → rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; 30 min, -78 °C; 1.5 h, -78 °C → rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Reference
- HAT Catalysts to Facilitate Acid Mediated Cleavage of Biaryl C-C Bonds in BinaphtholsOrganic Letters, 2022, 24(45), 8326-8330,
4-Bromodibenzofuran Raw materials
- Dibenzofuran-4-boronic acid
- Dibenzofuran
- 2'-Amino-3'-bromo-[1,1'-biphenyl]-2-ol
- Benzoic acid, 2-(2-bromophenoxy)-
4-Bromodibenzofuran Preparation Products
4-Bromodibenzofuran Suppliers
Hubei Chenghai Chemical Co.,Ltd.
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JU LAN HUA GONG KE JI ( QING DAO ) Co., Ltd.
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WANG JING LI
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J&K Scientific
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18210857532
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Shanghai Aladdin Biochemical Technology Co., Ltd
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A LA DING
anhua.mao@aladdin-e.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
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XU NV SHI
15221998634
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
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(CAS:89827-45-2)
TANG SI LEI
15026964105
2881489226@qq.com
4-Bromodibenzofuran Related Literature
-
Shanmugam Karthik,Thirumanavelan Gandhi New J. Chem. 2018 42 15811
-
Ju Hui Yun,Yu Jin Kang,Si Hyun Han,Jun Yeob Lee J. Mater. Chem. C 2018 6 320
-
3. 956. Syntheses and properties of derivatives of dibenzofuran and dibenzothiophen. Part I. Monophenyl derivativesE. B. McCall,A. J. Neale,T. J. Rawlings J. Chem. Soc. 1962 4900
-
Seokhoon Jang,Kyung Hyung Lee,Jun Yeob Lee,Youngu Lee J. Mater. Chem. C 2019 7 826
-
Eiji Yamamoto,Satoshi Ukigai,Hajime Ito Chem. Sci. 2015 6 2943
-
Seokhoon Jang,Kyung Hyung Lee,Jun Yeob Lee,Youngu Lee J. Mater. Chem. C 2019 7 9599
-
Kaiyuan Di,Runda Guo,Yaxiong Wang,Yingbo Lv,Hanrui Su,Qiang Zhang,Bing Yang,Lei Wang J. Mater. Chem. C 2023 11 6429
-
Shibo Xu,Kazutoshi Nishimura,Kosuke Saito,Koji Hirano,Masahiro Miura Chem. Sci. 2022 13 10950
-
Nam Hee Cho,Jun Yeob Lee,Oh Young Kim,Seok-Ho Hwang New J. Chem. 2020 44 3868
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Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:89827-45-2)4-BROMODIBENZOFURAN
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:89827-45-2)4-Bromodibenzofuran
99%
500g
391.0